molecular formula C16H27N5O B7643704 N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide

Numéro de catalogue B7643704
Poids moléculaire: 305.42 g/mol
Clé InChI: DZRZZZBNTGIDIN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide, also known as TAK-659, is a selective and potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK has been found to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mécanisme D'action

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide selectively binds to the active site of BTK and inhibits its activity. BTK is a cytoplasmic tyrosine kinase that plays a critical role in the BCR signaling pathway. Upon binding of antigens to the BCR, BTK is activated and phosphorylates downstream signaling molecules, leading to the activation of various cellular processes, including cell survival, proliferation, and differentiation. Inhibition of BTK by this compound blocks the downstream signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective activity against BTK in preclinical studies. In vitro studies have demonstrated that this compound inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis and inhibition of cell proliferation in B-cell malignancies. In vivo studies have also shown that this compound has antitumor activity in mouse models of CLL and NHL. This compound has also been found to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life in preclinical studies.

Avantages Et Limitations Des Expériences En Laboratoire

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of BTK, which makes it an ideal tool for studying the BCR signaling pathway and its role in B-cell malignancies. This compound has also been shown to have a favorable pharmacokinetic profile, which allows for easy administration and dosing in animal studies. However, there are also some limitations to using this compound in lab experiments. It is a relatively new drug, and its safety and efficacy in humans are still being evaluated in clinical trials. This compound is also expensive to synthesize, which may limit its availability for some research groups.

Orientations Futures

There are several future directions for the research and development of N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide. One direction is to investigate the efficacy of this compound in combination with other drugs for the treatment of B-cell malignancies. Combination therapy has been shown to be effective in improving the response rates and overall survival of patients with CLL and NHL. Another direction is to explore the potential of this compound in other B-cell disorders, such as autoimmune diseases and graft-versus-host disease (GVHD). BTK has been implicated in the pathogenesis of these diseases, and inhibition of BTK by this compound may have therapeutic benefits. Finally, further studies are needed to evaluate the safety and efficacy of this compound in humans, particularly in patients with relapsed or refractory CLL and NHL.

Méthodes De Synthèse

The synthesis of N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide involves a series of chemical reactions starting from 4,6-dimethylpyrimidine-2-amine. The final product is obtained by reacting 4,6-dimethylpyrimidine-2-amine with tert-butyl 4-(aminomethyl)piperidine-1-carboxylate in the presence of a catalyst and other reagents. The yield of the synthesis is reported to be high, and the purity of the final product is also high.

Applications De Recherche Scientifique

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of B-cell malignancies. In preclinical studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation in B-cell malignancies. In clinical trials, this compound has demonstrated promising results in patients with relapsed or refractory CLL and NHL. This compound is also being investigated in combination with other drugs, such as venetoclax and rituximab, for the treatment of B-cell malignancies.

Propriétés

IUPAC Name

N-tert-butyl-4-[(4,6-dimethylpyrimidin-2-yl)amino]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O/c1-11-10-12(2)18-14(17-11)19-13-6-8-21(9-7-13)15(22)20-16(3,4)5/h10,13H,6-9H2,1-5H3,(H,20,22)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZRZZZBNTGIDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCN(CC2)C(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.